molecular formula C20H20N4O2 B2435750 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide CAS No. 1421516-78-0

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2435750
CAS No.: 1421516-78-0
M. Wt: 348.406
InChI Key: VMINQLVEDYMIGO-UHFFFAOYSA-N
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Description

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyridine moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrimidine core.

    Acetylation: The final step could involve the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-16-12-19(26)24(20(22-16)15-8-10-21-11-9-15)13-18(25)23-17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMINQLVEDYMIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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